molecular formula C26H26N2O4S B11400358 2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11400358
M. Wt: 462.6 g/mol
InChI Key: JGWMQAJBFYILPL-UHFFFAOYSA-N
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Description

2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that features a benzofuran and benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The initial steps often include the preparation of the benzofuran and benzothiophene intermediates, followed by their functionalization and coupling.

    Preparation of Benzofuran Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Preparation of Benzothiophene Intermediate: This involves the cyclization of thiophene derivatives, often using sulfur sources and catalysts.

    Coupling Reactions: The benzofuran and benzothiophene intermediates are then coupled using amide bond formation reactions, typically employing reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiophene rings.

    Reduction: Reduction reactions can be performed on the amide and other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO₄ or H₂O₂ under acidic or basic conditions.

    Reduction: Reagents like LiAlH₄ or NaBH₄.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzofuran and benzothiophene rings can engage in π-π interactions, while the amide and other functional groups can form hydrogen bonds and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE
  • Benzothiophene derivatives
  • Benzofuran derivatives

Uniqueness

What sets 2-[2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-[(FURAN-2-YL)METHYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE apart is its combination of benzofuran and benzothiophene cores, which provides a unique set of chemical and biological properties. This dual-core structure allows for diverse interactions and applications that are not possible with simpler compounds.

Properties

Molecular Formula

C26H26N2O4S

Molecular Weight

462.6 g/mol

IUPAC Name

2-[[2-(6,7-dimethyl-1-benzofuran-3-yl)acetyl]amino]-N-(furan-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C26H26N2O4S/c1-15-9-10-19-17(14-32-24(19)16(15)2)12-22(29)28-26-23(20-7-3-4-8-21(20)33-26)25(30)27-13-18-6-5-11-31-18/h5-6,9-11,14H,3-4,7-8,12-13H2,1-2H3,(H,27,30)(H,28,29)

InChI Key

JGWMQAJBFYILPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CC=CO5)C

Origin of Product

United States

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